D-erythro-Ritalinic Acid

Vue d'ensemble

Description

D-erythro-Ritalinic Acid is a single enantiomer of erythro Ritalinic acid .

Synthesis Analysis

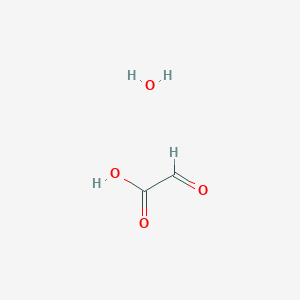

The synthesis of D-erythro-Ritalinic Acid involves the hydrolysis of the methyl ester (±)-threo-methyl phenidate which yields the free acid in 40% yield, viz. (±)-threo-ritalinic acid, C13H17NO2 . Hydrolysis and subsequent crystallization were accomplished at pH values between 5 and 7 to yield colorless prisms which were analyzed by X-ray crystallography .

Molecular Structure Analysis

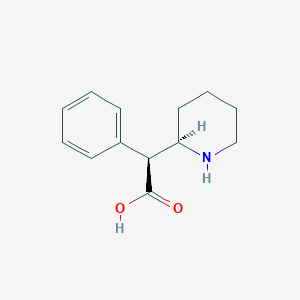

D-erythro-Ritalinic Acid has a molecular formula of C13H17NO2 . The molecular weight is 219.28 g/mol . The InChI is 1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m1/s1 . The Canonical SMILES is C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O .

Chemical Reactions Analysis

Methylphenidate, from which D-erythro-Ritalinic Acid is derived, works primarily as a dopamine and noradrenaline reuptake inhibitor . It also protects the dopaminergic system against the ongoing ‘wearing off’ by securing a substantial reserve pool of the neurotransmitter, stored in the presynaptic vesicles .

Physical And Chemical Properties Analysis

D-erythro-Ritalinic Acid has a molecular weight of 219.28 g/mol . The exact mass is 219.125928785 g/mol and the monoisotopic mass is 219.125928785 g/mol . The topological polar surface area is 49 Ų . The heavy atom count is 16 .

Applications De Recherche Scientifique

Antioxidant and Anticancer Activities

Research has explored the potential of D-erythro compounds like erythrodiol, found in the skin of olives, demonstrating significant cytotoxic effects and inhibition of cell proliferation in human breast cancer cell lines. These compounds have been shown to induce apoptosis (programmed cell death) and inhibit proliferation through cell cycle arrest, alongside protecting against oxidative DNA damage and reducing intracellular reactive oxygen species levels, suggesting a natural defense against cancer (Allouche et al., 2011).

Applications in Chemical Analysis

Enantiomeric Separation

The study of ritalinic acid, a metabolite of methylphenidate with D-erythro configuration, has led to advancements in analytical chemistry. Capillary electrophoresis has been used for the separation of enantiomers, including D-erythro isomers, indicating the critical role of optical purity determination in pharmaceutical development (Huang et al., 2001).

Environmental and Biological Impact

Biodegradation and Environmental Fate

Studies have investigated the biodegradation of ritalinic acid, revealing its environmental persistence and potential effects on wildlife. Microbial strains capable of degrading ritalinic acid and using it as a sole carbon and nitrogen source have been identified, providing insights into its metabolic pathways and implications for sewage epidemiology (Woźniak-Karczewska et al., 2017).

Radiopharmaceutical Development

Renal Imaging Agent

D-ritalinic acid has been explored as a renal imaging agent in nuclear medicine. Its stereo-selective synthesis and characterization have led to the development of a complex with 99mTc, which showed promising results in providing clear images in early stages and high target to non-target counts, making it a potential improvement over existing renal imaging agents (A. T. et al., 2017).

Drug Delivery Systems

Erythrocyte Membrane-Camouflaged Nanoparticles

The concept of erythrocyte (red blood cell) membrane-camouflaged nanoparticles, which combines the biocompatibility and longevity of erythrocyte membranes with nanomaterials, has been investigated. These nanoparticles mimic the behavior of erythrocytes in the bloodstream, achieving long-term circulation and offering potential for anti-tumor applications (Qing Xia et al., 2019).

Safety And Hazards

Orientations Futures

There is a need for more research on the metabolomics of methylphenidate enantiomers for a more efficacious therapeutic drug monitoring . The central stimulating effects of methylphenidate are associated with the activity of threo isomers administration, while erythro isomers cause some adverse side effects . Therefore, the production of more purified preparations has become the subject of interest .

Propriétés

IUPAC Name |

(2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGSNVSERUZOAK-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)[C@H](C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-erythro-Ritalinic Acid | |

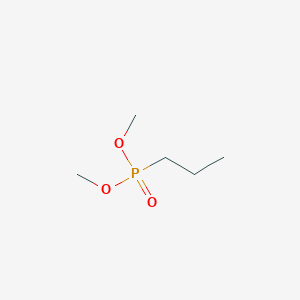

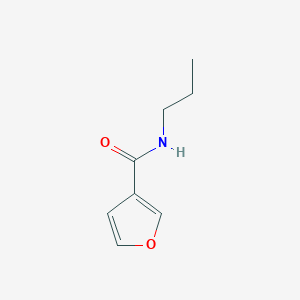

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

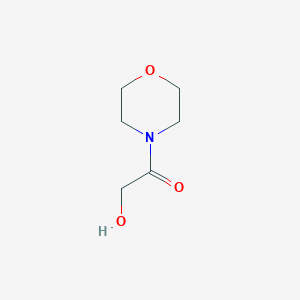

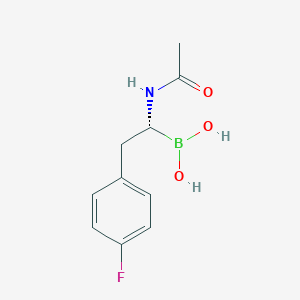

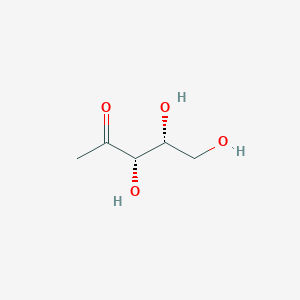

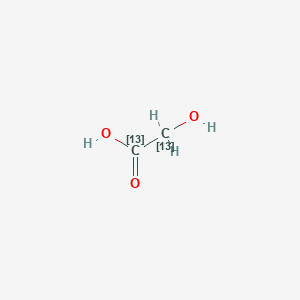

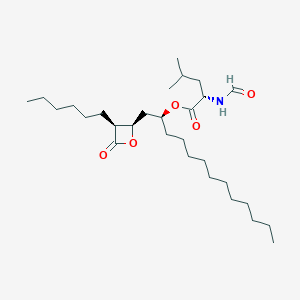

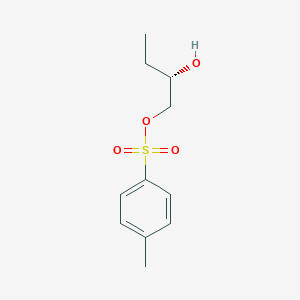

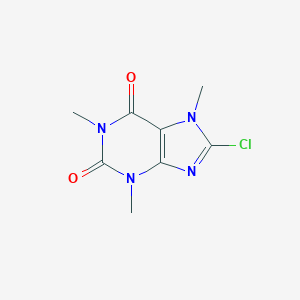

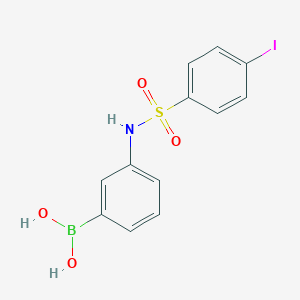

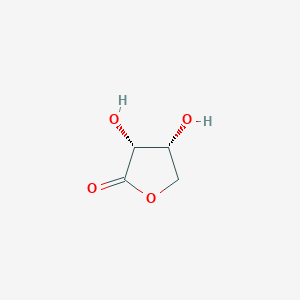

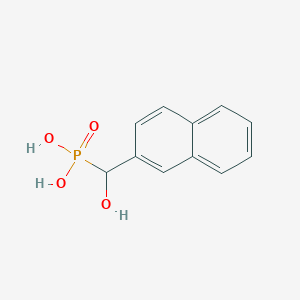

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B118246.png)